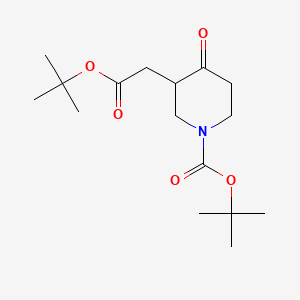

tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)-4-oxopiperidine-1-carboxylate

Übersicht

Beschreibung

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its presence in many natural and pharmacologically active molecules . The tert-butoxy and carboxylate groups suggest that this compound could be used as an intermediate in organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving tert-butyl esters or by introducing the tert-butoxy group via a reaction with tert-butyl alcohol .

Molecular Structure Analysis

The molecular structure of similar compounds involves a piperidine ring, which is a six-membered ring with one nitrogen atom . The tert-butoxy group is likely attached to the piperidine ring, and the carboxylate group could be in the form of an ester .

Chemical Reactions Analysis

The compound likely undergoes reactions typical of esters and ethers. For instance, it might undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, the presence of the tert-butoxy group could make the compound more hydrophobic, while the carboxylate could contribute to its acidity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Stereoselective Syntheses : Research on tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)-4-oxopiperidine-1-carboxylate and its derivatives has led to the development of methods for stereoselective syntheses. For instance, the Mitsunobu reaction followed by alkaline hydrolysis has been used to obtain cis and trans isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates with high yield (Boev et al., 2015). Another example involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and iodides of protected alcohols, resulting in tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which upon treatment with triethylsilane and anhydrous BiBr3, cyclize with high stereoselectivity into cis-isomers of N-Boc piperidine derivatives (Moskalenko & Boev, 2014).

Molecular Structure : The molecular and crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate has been determined, highlighting typical bond lengths and angles for this piperazine-carboxylate, providing a foundation for further studies and applications (Mamat, Flemming, & Köckerling, 2012).

Synthesis Methods and Applications

Synthesis Process Optimization : An efficient synthesis approach for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been proposed, highlighting an optimized process with easy-to-obtain raw materials and suitability for industrial scale-up. This method is notable for its simplicity and high yield, making it relevant for the synthesis of novel compounds (Chen Xin-zhi, 2011).

Asymmetric Synthesis : The asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a crucial intermediate for potent protein kinase inhibitors, showcases a potential industrial application due to its mild conditions and high yields (Hao et al., 2011).

Peptidomimetic Precursors : The development of versatile and diastereoselective synthesis methods for 1,3,4-trisubstituted-2-oxopiperazine-containing peptidomimetic precursors illustrates the compound's utility in preparing diastereomerically pure constrained peptidomimetics, facilitating the exploration of new therapeutic agents (Franceschini, Sonnet, & Guillaume, 2005).

Wirkmechanismus

Target of Action

It is known that tert-butyloxycarbonyl-protected amino acids (boc-aails), which are related compounds, have been used in dipeptide synthesis .

Mode of Action

It is known that boc-aails, which are related compounds, have been used in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .

Biochemical Pathways

It is known that boc-aails, which are related compounds, have been used in dipeptide synthesis . This suggests that the compound may play a role in peptide synthesis pathways.

Result of Action

It is known that boc-aails, which are related compounds, have been used in dipeptide synthesis . This suggests that the compound may play a role in peptide synthesis.

Action Environment

It is known that boc-aails, which are related compounds, have been used in dipeptide synthesis . This suggests that the compound may be stable under a variety of conditions.

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO5/c1-15(2,3)21-13(19)9-11-10-17(8-7-12(11)18)14(20)22-16(4,5)6/h11H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIVCUSTZCGWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678078 | |

| Record name | tert-Butyl 3-(2-tert-butoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010814-94-4 | |

| Record name | tert-Butyl 3-(2-tert-butoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592144.png)